molecular formula C8H6Cl2N2 B1581660 5-Chloro-2-(chloromethyl)-1H-benzimidazole CAS No. 20443-38-3

5-Chloro-2-(chloromethyl)-1H-benzimidazole

Cat. No. B1581660
CAS RN: 20443-38-3
M. Wt: 201.05 g/mol
InChI Key: CJNALUZDTPETCS-UHFFFAOYSA-N
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Description

5-Chloro-2-(chloromethyl)-1H-benzimidazole (5-Cl-2-ClM-1H-Bz) is an organic compound belonging to the class of benzimidazoles. It is a heterocyclic aromatic compound, containing both a benzene ring and a five-membered imidazole ring. 5-Cl-2-ClM-1H-Bz is an important intermediate in the synthesis of various drugs and has been used in a variety of scientific research applications. This article will discuss the synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-Cl-2-ClM-1H-Bz.

Scientific Research Applications

Antimicrobial Applications

A study synthesized a library of benzimidazole derivatives, including 5-Chloro-2-(chloromethyl)-1H-benzimidazole, and evaluated their antimicrobial properties. These compounds showed promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains and potent antifungal activity against selected fungal strains, suggesting their potential as broad-spectrum antimicrobial agents (Alasmary et al., 2015).

Antidiabetic Potential

Another study focused on the synthesis of benzimidazole-pyrazoline hybrid molecules, including derivatives of 5-Chloro-2-(chloromethyl)-1H-benzimidazole, for their antidiabetic potential. These compounds exhibited significant α-glucosidase inhibition, a key enzyme in carbohydrate digestion, indicating potential applications in diabetes management (Ibraheem et al., 2020).

Antifungal Applications

Research into benzimidazole bearing 2-pyridone derivatives, including 5-Chloro-2-(chloromethyl)-1H-benzimidazole, highlighted their substantial antifungal activity. These findings underscore the potential of such derivatives in developing new antifungal agents (Desai et al., 2014).

Anticancer Activity

A derivative, 5-chloro-4-(1H-benzimidazole-2-yl)phenol, was evaluated for its effects on mammalian type I DNA topoisomerase activity, revealing potent inhibition. This suggests a possible role in cancer therapy, especially in targeting specific cancer cell lines (Alpan et al., 2007).

Broad Biological Activities

Benzimidazole derivatives, including 5-Chloro-2-(chloromethyl)-1H-benzimidazole, have been identified for their wide-ranging biological activities, such as antimicrobial, antifungal, and anticancer properties. This versatility underscores the chemical's potential as a foundational compound in the development of various therapeutic agents (Bhattacharya & Chaudhuri, 2008).

properties

IUPAC Name

6-chloro-2-(chloromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNALUZDTPETCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60297217
Record name 6-Chloro-2-(chloromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(chloromethyl)-1H-benzimidazole

CAS RN

20443-38-3
Record name 20443-38-3
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114752
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Record name 6-Chloro-2-(chloromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-(chloromethyl)-1H-1,3-benzodiazole
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Synthesis routes and methods

Procedure details

The solution of 4-chloro-1,2-phenylenediamine (1.43 g) and chloroacetic acid (1.43 g) in 4M HCl (10 ml) was heated to reflux for 1 h. After cooling to rt overnight the mixture was filtered and the filtrate was cooled in an ice bath. With stirring the solution was adjusted to pH 8 with 25% ammonia solution. A gummy precipitate is formed which is cooled for 1 h. The aqueous layer is removed by decantation and the residue crystallised from acetone/water to yield 5-chloro-2-chloromethylbenzimidazole (1.4 g) as brownish solid.
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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